![molecular formula C15H13Cl2N3O3 B2617224 methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate CAS No. 1356657-28-7](/img/structure/B2617224.png)
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate
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Overview
Description
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate is a chemical compound with the molecular formula C15H13Cl2N3O3 and a molecular weight of 354.19 g/mol. This compound is characterized by the presence of a dichloropyridine moiety and a carbamate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate typically involves the reaction of 2,6-dichloropyridine with appropriate amines and carbamates under controlled conditions. One common method involves the use of methyl isocyanate and 4-aminophenyl-2,6-dichloropyridine in the presence of a suitable catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The dichloropyridine moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols
Scientific Research Applications
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The dichloropyridine moiety is known to interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The carbamate group can also form covalent bonds with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate can be compared with other similar compounds such as:
2,6-Dichloropyridine: A precursor in the synthesis of various pharmaceuticals and agrochemicals.
2,6-Dichloropyridine-4-carboxylic acid methyl ester: Another related compound used in organic synthesis.
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate: A structural isomer with similar applications.
These compounds share similar chemical structures but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
methyl N-[4-[(2,6-dichloropyridine-3-carbonyl)amino]phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)11-7-8-12(16)19-13(11)17/h3-8H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXQWOUYWFVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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